Sulodexide

Description

Properties

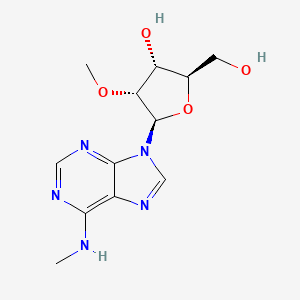

IUPAC Name |

(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYSXUXXBDSYRT-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206530 | |

| Record name | N(6),O(2)-Dimethyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57817-83-1, 57821-29-1 | |

| Record name | N(6),O(2)-Dimethyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulodexide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057821291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulodexide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N(6),O(2)-Dimethyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6,2'-O-DIMETHYLADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV25J2GTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulodexide's Mechanism of Action in Endothelial Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases, characterized by a shift in the actions of the endothelium towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. Sulodexide (B110003), a highly purified mixture of glycosaminoglycans (GAGs), has emerged as a promising therapeutic agent for restoring endothelial function. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's efficacy in combating endothelial dysfunction. Through a multi-faceted approach that includes the restoration of the endothelial glycocalyx, potent anti-inflammatory effects, enhancement of nitric oxide bioavailability, and modulation of key signaling pathways, this compound offers a comprehensive strategy for preserving vascular homeostasis. This document details the quantitative effects of this compound on key biomarkers, outlines the experimental protocols used to elucidate its mechanisms, and provides visual representations of the involved signaling pathways to support further research and drug development in this field.

Core Mechanism of Action: A Multi-Targeted Approach

This compound exerts its protective effects on the endothelium through several interconnected mechanisms:

-

Restoration of the Endothelial Glycocalyx: The endothelial glycocalyx is a carbohydrate-rich layer on the luminal surface of endothelial cells that plays a pivotal role in vascular barrier function, mechanotransduction, and preventing leukocyte and platelet adhesion.[1][2] Endothelial dysfunction is often associated with damage to this delicate structure. This compound, being composed of GAGs similar to those in the glycocalyx (heparan sulfate (B86663) and dermatan sulfate), provides the necessary building blocks for its repair and regeneration.[1][3] It also inhibits enzymes that degrade the glycocalyx, further promoting its restoration.[2]

-

Anti-inflammatory Activity: Chronic inflammation is a hallmark of endothelial dysfunction. This compound has been shown to exert potent anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[4][5][6] It also reduces the expression of adhesion molecules like vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), thereby limiting the recruitment and infiltration of inflammatory cells into the vascular wall.[1]

-

Enhancement of Nitric Oxide (NO) Bioavailability: Nitric oxide is a critical signaling molecule that mediates vasodilation and possesses anti-inflammatory and anti-thrombotic properties. In endothelial dysfunction, the production and bioavailability of NO are impaired. This compound has been demonstrated to increase the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in endothelial cells.[1][2][7][8] This leads to increased NO levels, promoting vasodilation and restoring endothelial homeostasis.

-

Reduction of Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of the cell, known as oxidative stress, is a major contributor to endothelial dysfunction. This compound has been shown to mitigate oxidative stress by reducing the generation of ROS, thus protecting endothelial cells from oxidative damage.[5][9][10]

-

Modulation of Key Signaling Pathways: this compound's cellular effects are mediated through its influence on critical intracellular signaling pathways. Notably, it has been shown to inhibit the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[11][12] Additionally, this compound can induce autophagy, a cellular process for degrading and recycling damaged components, which has a cytoprotective effect on endothelial cells under stress.[5]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on biomarkers of endothelial dysfunction and glycocalyx integrity.

Table 1: Effect of this compound on Biomarkers of Endothelial Dysfunction and Inflammation in Clinical Studies

| Biomarker | Study Population | This compound Dose | Duration | Baseline Value (Control) | Baseline Value (Treatment Group) | Post-Treatment Value (Control) | Post-Treatment Value (Treatment Group) | Percentage Change/p-value | Citation |

| Thrombomodulin (TM) | Convalescent COVID-19 | 250 LRU twice daily | 8 weeks | - | - | 29.9 ± 14.7 ng/mL | 25.2 ± 7.9 ng/mL | p = 0.03 | [13] |

| von Willebrand Factor (vWF) | Convalescent COVID-19 | 250 LRU twice daily | 8 weeks | - | - | 266 ± 122 U/dL | 232 ± 131 U/dL | p = 0.02 | [13] |

| Interleukin-6 (IL-6) | Convalescent COVID-19 | 250 LRU twice daily | 8 weeks | - | - | 16.2 ± 16.5 pg/mL | 12.5 ± 13.2 pg/mL | p = 0.03 | [13] |

| C-Reactive Protein (CRP) | Convalescent COVID-19 | 250 LRU twice daily | 8 weeks | - | - | 15.8 ± 19.7 mg/L | 8.2 ± 8.8 mg/L | p < 0.01 | [14] |

| D-dimer | Convalescent COVID-19 | 250 LRU twice daily | 8 weeks | - | - | 781 ± 998 ng FEU/mL | 511 ± 407 ng FEU/mL | p < 0.01 | [14] |

| Endothelial Quality Index (EQI) | Long-COVID-19 | 250 LSU twice daily | 21 days | - | - | Median delta-EQI: 0.18 | Median delta-EQI: 0.66 | p < 10⁻³ | [15] |

Table 2: Effect of this compound on Glycocalyx Dimensions and Permeability in Clinical Studies

| Parameter | Study Population | This compound Dose | Duration | Baseline Value (Control) | Baseline Value (Treatment Group) | Post-Treatment Value (Control) | Post-Treatment Value (Treatment Group) | p-value | Citation |

| Sublingual Glycocalyx Dimension (μm) | Type 2 Diabetes | 200 mg/day | 2 months | 0.78 (0.71-0.85) | 0.64 (0.57-0.75) | 0.88 (0.80-0.99) | 0.93 (0.83-0.99) | p < 0.05 | [3][16] |

| Retinal Glycocalyx Dimension (μm) | Type 2 Diabetes | 200 mg/day | 2 months | 8.89 (4.74-11.84) | 5.38 (4.88-6.59) | 4.87 (3.89-6.33) | 5.88 (5.33-6.26) | p < 0.05 | [3][16] |

| Transcapillary Escape Rate of Albumin (TERalb) (%) | Type 2 Diabetes | 200 mg/day | 2 months | 3.7 ± 1.7 | 5.6 ± 2.3 | 3.3 ± 1.6 | 4.0 ± 2.3 | p=0.08 (trend towards normalization) | [3] |

| Plasma Hyaluronidase (U/ml) | Type 2 Diabetes | 200 mg/day | 2 months | 67 ± 2 | 78 ± 4 | 71 ± 3 | 72 ± 2 | p < 0.05 | [3][16] |

Table 3: Effect of this compound in In Vitro Studies

| Cell Type | Treatment Condition | This compound Concentration | Measured Parameter | Result | p-value | Citation |

| HUVECs | High Glucose (30 mmol/L) | 0.125 - 0.5 LRU/mL | Free Radical Generation | Dose-dependent inhibition (maximally by 32%) | p < 0.01 | [4][17] |

| HUVECs | High Glucose (30 mmol/L) | 0.125 - 0.5 LRU/mL | MCP-1 Release | Dose-dependent inhibition (maximally by 60%) | p < 0.001 | [4][17] |

| HUVECs | High Glucose (30 mmol/L) | 0.125 - 0.5 LRU/mL | IL-6 Release | Dose-dependent inhibition (maximally by 69%) | p < 0.01 | [4][17] |

| HUVECs | Methylglyoxal (B44143) (MGO) or Irradiation (IR) | 1.5 mg/L | Cell Viability | Increased by 41% (MGO) and 53% (IR) | p < 0.05 | [5] |

| HUVECs | Methylglyoxal (MGO) or Irradiation (IR) | 1.5 mg/L | Apoptosis | Reduced by 49% (MGO) and 57% (IR) | p < 0.05 | [5] |

| MLMECs | Heparinase III | 30 LSU/mL | Endothelial Permeability | Decreased permeability | p < 0.05 | [12] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.

In Vitro Studies using Human Umbilical Vein Endothelial Cells (HUVECs)

-

Objective: To investigate the direct effects of this compound on endothelial cell function, inflammation, and survival under conditions mimicking endothelial dysfunction.

-

Cell Culture: HUVECs are cultured in standard endothelial cell growth medium. To induce endothelial dysfunction, cells are exposed to stressors such as high glucose (30 mmol/L) to simulate hyperglycemia, methylglyoxal (MGO) to induce metabolic stress, or irradiation (IR) to cause non-metabolic damage.[5][18]

-

This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 0.125, 0.25, 0.5 LRU/mL or 1.5 mg/L) for a specified duration (e.g., 72 hours) prior to or concurrently with the stressor.[5][18]

-

Outcome Measures:

-

Oxidative Stress: Intracellular generation of ROS is measured using fluorescent probes.[5]

-

Inflammation: The release of pro-inflammatory cytokines (e.g., IL-6, MCP-1) into the culture medium is quantified using ELISA.[4][17]

-

Cell Viability and Apoptosis: Cell viability is assessed using assays such as the MTT assay. Apoptosis is measured by TUNEL assay or by quantifying the activity of caspases 3, 8, and 9.[5]

-

Gene and Protein Expression: Changes in the expression of relevant genes and proteins are analyzed by Real-Time PCR and Western blotting, respectively.[5]

-

Endothelial Permeability: Assessed using a Transwell system where the passage of a fluorescent tracer (e.g., FD40) across a monolayer of endothelial cells is measured.[12]

-

Animal Models of Endothelial Dysfunction

-

Objective: To evaluate the in vivo efficacy of this compound in a setting that more closely resembles human disease.

-

Balloon-Injury Rat Carotid Artery Model:

-

Procedure: A balloon catheter is inserted into the carotid artery of rats and inflated to denude the endothelium and induce injury, a model that mimics aspects of atherosclerosis and restenosis.[1][15][19]

-

This compound Administration: this compound (e.g., 2mg/kg) is administered daily via intraperitoneal injection for a defined period (e.g., seven days) following the injury.[1][15][19]

-

Outcome Measures:

-

Glycocalyx and Endothelial Structure: The carotid arteries are harvested and examined using electron microscopy to assess glycocalyx thickness and endothelial cell morphology.[1][15][19]

-

Endothelial Function: The expression of eNOS is measured by immunohistochemistry.[1][19]

-

Inflammation and Thrombosis: The infiltration of inflammatory cells (e.g., CD68-positive macrophages) is assessed by immunofluorescence. Levels of inflammatory markers (e.g., C-reactive protein), adhesion molecules (e.g., VCAM-1, ICAM-1), and coagulation parameters (e.g., platelet count, fibrinogen) are measured in blood samples.[1][15][19]

-

-

-

Streptozotocin-Induced Diabetic Rat Model:

-

Procedure: Diabetes is induced in rats by a single injection of streptozotocin, which destroys pancreatic beta cells, leading to hyperglycemia and subsequent endothelial dysfunction.

-

This compound Administration: this compound is administered to the diabetic rats, and the effects are compared to untreated diabetic and non-diabetic controls.

-

Outcome Measures: Endothelium-dependent relaxation of isolated aortic and mesenteric artery rings in response to acetylcholine (B1216132) is measured as a marker of endothelial function. The number of circulating endothelial cells is quantified as an indicator of endothelial injury.[2]

-

Clinical Trials in Human Subjects

-

Objective: To assess the safety and efficacy of this compound in patient populations with endothelial dysfunction.

-

Study Design: Typically prospective, randomized, double-blind, placebo-controlled trials.[16]

-

Participant Population: Patients with conditions associated with endothelial dysfunction, such as type 2 diabetes, long-COVID-19, or post-COVID-19 with chronic comorbidities.[3][16]

-

Intervention: Oral administration of this compound (e.g., 200 mg/day or 250 LRU twice daily) for a specified duration (e.g., 21 days to 8 weeks).[3][16]

-

Outcome Measures:

-

Biomarkers of Endothelial Dysfunction and Inflammation: Serum levels of markers such as thrombomodulin, vWF, VCAM-1, ICAM-1, P-selectin, IL-6, CRP, and D-dimer are measured using ELISA or other immunoassays.[16]

-

Glycocalyx Dimension: Measured in the sublingual and retinal microvasculature using non-invasive imaging techniques like sidestream dark field (SDF) imaging and combined fluorescein/indocyanine green (FAG/ICG) angiography.[3][16]

-

Vascular Permeability: Assessed by measuring the transcapillary escape rate of albumin (TERalb).[3][16]

-

Endothelial Function: Clinically assessed using methods like post-occlusive reactive hyperemia with a finger thermal monitoring device to determine an Endothelial Quality Index (EQI).[15]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Signaling Pathways

Caption: this compound's modulation of NF-κB and autophagy pathways in endothelial cells.

Experimental Workflow: In Vitro Evaluation of this compound

Caption: A typical experimental workflow for assessing this compound's effects in vitro.

Logical Relationship: this compound's Pleiotropic Effects on Endothelial Dysfunction

Caption: The multifaceted mechanism of this compound in restoring endothelial function.

Conclusion and Future Directions

This compound presents a compelling, multi-pronged approach to the treatment of endothelial dysfunction. Its ability to restore the protective endothelial glycalyx, quell inflammation, boost nitric oxide production, and mitigate oxidative stress addresses the key pathological features of this condition. The wealth of preclinical and clinical data underscores its therapeutic potential in a range of vascular diseases.

Future research should continue to unravel the intricate molecular details of this compound's action. A deeper understanding of its impact on specific signaling cascades and gene expression profiles in endothelial cells will be invaluable. Furthermore, large-scale clinical trials are warranted to firmly establish its efficacy in diverse patient populations and to explore its potential in preventing the progression of cardiovascular diseases. The development of more targeted delivery systems could also enhance its therapeutic index. For drug development professionals, this compound serves as a paradigm for a pleiotropic agent that targets the fundamental mechanisms of a complex disease state, offering a robust platform for the development of next-generation endothelial-protective therapies.

References

- 1. This compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomed.cas.cz [biomed.cas.cz]

- 3. Effect of this compound on endothelial glycocalyx and vascular permeability in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound counteracts endothelial dysfunction induced by metabolic or non-metabolic stresses through activation of the autophagic program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound in the treatment of vascular disease: its therapeutic action on the endothelium [termedia.pl]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) Effect of this compound on endothelial glycocalyx and vascular permeability in patients with type 2 diabetes mellitus (2010) | Lysette N. Broekhuizen | 366 Citations [scispace.com]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. Effect of this compound on endothelial glycocalyx and vascular permeability in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound Significantly Improves Endothelial Dysfunction and Alleviates Chest Pain and Palpitations in Patients With Long-COVID-19: Insights From TUN-EndCOV Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. This compound suppresses inflammation in human endothelial cells and prevents glucose cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ashpublications.org [ashpublications.org]

- 19. europeanreview.org [europeanreview.org]

The Biochemical Properties of Sulodexide Glycosaminoglycans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulodexide (B110003) is a highly purified mixture of glycosaminoglycans (GAGs) extracted from porcine intestinal mucosa.[1] It is composed of two principal components: a fast-moving heparin fraction (also referred to as heparan sulfate), which constitutes approximately 80% of the mixture, and dermatan sulfate (B86663), which makes up the remaining 20%.[1][2] This unique composition confers upon this compound a multifaceted pharmacological profile, distinguishing it from other GAGs like unfractionated heparin.[3] Its pleiotropic effects, including antithrombotic, profibrinolytic, anti-inflammatory, and endothelial-protective activities, make it a subject of significant interest in the management of various vascular diseases.[4][5][6] This technical guide provides an in-depth exploration of the biochemical properties of this compound, detailing its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its functions.

Biochemical Composition and Structure

This compound is a complex of sulfated polysaccharides.[7] The fast-moving heparin component is characterized by a lower molecular weight and a high affinity for antithrombin III (ATIII).[8][9] The dermatan sulfate fraction, on the other hand, primarily interacts with heparin cofactor II (HCII).[5][8] This dual interaction is central to this compound's antithrombotic effects.[8] The low molecular weight of its constituents allows for good oral bioavailability compared to unfractionated heparin.[2][3]

Table 1: Composition and Physicochemical Properties of this compound

| Property | Description | Source(s) |

| Composition | 80% Fast-Moving Heparin (Heparan Sulfate) | [1][2] |

| 20% Dermatan Sulfate | [1][2] | |

| Origin | Porcine intestinal mucosa | [1] |

| Average Molecular Weight | < 8,000 Da | [8] |

| Bioavailability (Oral) | 20-60% | [7][10] |

| Time to Peak Plasma Concentration (Oral) | 4 hours | [7][10] |

| Elimination Half-life | 18.7 ± 4.1 hours (50 mg dose); 25.8 ± 1.9 hours (100 mg dose) | [7][10] |

| Metabolism | Liver | [7][10] |

| Excretion | Urine (55.3 ± 2.9%), Bile (23.5 ± 2.3%), Feces (23.5 ± 2.8%) | [10] |

Mechanism of Action

This compound exerts its therapeutic effects through a combination of mechanisms targeting coagulation, fibrinolysis, inflammation, and endothelial function.

Antithrombotic Activity

The antithrombotic action of this compound is a primary and well-characterized feature. It is mediated through the potentiation of two key endogenous anticoagulants: antithrombin III (ATIII) and heparin cofactor II (HCII).[8][11]

-

Interaction with Antithrombin III: The fast-moving heparin component of this compound binds to ATIII, enhancing its ability to inhibit Factor Xa and, to a lesser extent, thrombin (Factor IIa).[5][12] This inhibition disrupts the coagulation cascade, thereby reducing thrombus formation.[12]

-

Interaction with Heparin Cofactor II: The dermatan sulfate component specifically potentiates HCII, which is a potent inhibitor of thrombin.[5][8] This provides an additional, heparin-independent anticoagulant pathway.[8]

The dual action on both ATIII and HCII results in a potent antithrombotic effect with a reportedly lower risk of bleeding compared to traditional heparins.[13][14]

Caption: Antithrombotic mechanism of this compound.

Profibrinolytic Activity

This compound enhances the dissolution of existing fibrin clots through its profibrinolytic effects.[12][13] This is achieved by:

-

Increasing Tissue Plasminogen Activator (t-PA): this compound stimulates the release of t-PA from endothelial cells.[13][15] t-PA is a key enzyme that converts plasminogen to plasmin, the primary enzyme responsible for fibrin degradation.

Table 2: Quantitative Effects of this compound on Fibrinolytic Markers

| Parameter | Dosage | Effect | Source(s) |

| t-PA Activity | 50-200 mg (single oral dose) | Significant linear increase with dose | [15] |

| PAI-1 Concentration | 50-200 mg (single oral dose) | Significant linear decrease with dose | [15] |

| Thrombus Size Reduction | 2 mg/kg (in rats with 6-h-old thrombi) | 70% reduction after 2 hours | [17] |

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity, which is crucial for its protective effects on the vasculature.[4][12] Its anti-inflammatory mechanisms include:

-

Inhibition of Inflammatory Mediators: this compound has been shown to inhibit the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1) from endothelial cells.[18][19]

-

Reduction of Leukocyte Adhesion: It reduces the expression of adhesion molecules on endothelial cells, thereby inhibiting the adhesion and migration of leukocytes to the vessel wall, a key step in the inflammatory process.[12]

-

Inhibition of Matrix Metalloproteinases (MMPs): this compound can inhibit the activity of MMPs, particularly MMP-9, which are enzymes that degrade the extracellular matrix and contribute to tissue damage in chronic inflammatory conditions.[20][21]

Table 3: Anti-inflammatory Effects of this compound on Endothelial Cells

| Parameter | Effect | Source(s) |

| Intracellular Free Radical Generation | Dose-dependent inhibition (maximally by 32%) | [18] |

| MCP-1 Release | Dose-dependent inhibition (maximally by 60%) | [18] |

| IL-6 Release | Dose-dependent inhibition (maximally by 69%) | [18] |

Endothelial Protection and Glycocalyx Restoration

This compound plays a vital role in maintaining the integrity and function of the vascular endothelium.[4][6]

-

Glycocalyx Restoration: The endothelial glycocalyx is a carbohydrate-rich layer on the luminal surface of endothelial cells that is crucial for vascular homeostasis. This compound, being composed of GAGs, can provide substrates for the repair and reconstruction of a damaged glycocalyx.[4][22]

-

Inhibition of Glycocalyx Degrading Enzymes: this compound inhibits the activity of enzymes that degrade GAGs, further protecting the glycocalyx.[4]

-

Modulation of Growth Factors: this compound can modulate the activity of various growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF), which are involved in endothelial cell function and repair.[20][23] It has also been shown to interact with Transforming Growth Factor-beta1 (TGF-β1).[24]

Caption: Endothelial protective mechanisms of this compound.

Experimental Protocols

Assessment of Antithrombotic Activity in a Rat Venous Thrombosis Model

This protocol is based on the methodology described for evaluating the antithrombotic and thrombolytic activity of this compound in rats.[17]

Objective: To determine the efficacy of this compound in preventing thrombus formation and promoting the dissolution of existing thrombi.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound solution

-

Anesthetic (e.g., sodium pentobarbital)

-

Surgical instruments

-

Suture material

-

Fluorescein-labeled this compound (for localization studies)

-

Microscope with fluorescence capabilities

-

Phosphotungstic acid-hematoxylin stain

Procedure:

A. Prevention of Thrombus Formation (Prophylactic Model):

-

Anesthetize the rats.

-

Administer this compound at various doses (e.g., 0.25, 0.5, 1.0 mg/kg) via intravenous injection 10 minutes before thrombus induction. A control group receives saline.

-

Expose the vena cava through a midline abdominal incision.

-

Induce venous stasis by ligating the vena cava just below the renal veins.

-

After a defined period (e.g., 2 hours), re-anesthetize the animal, excise the ligated segment of the vena cava, and carefully dissect the thrombus.

-

Determine the weight of the thrombus.

-

Calculate the median effective dose (ED50) for thrombus prevention.

B. Dissolution of Existing Thrombi (Therapeutic Model):

-

Induce thrombus formation as described in A3 and A4.

-

Allow the thrombus to stabilize for 6 hours.

-

Administer this compound at various doses (e.g., 0.5, 1.0, 2.0 mg/kg) or saline to different groups of rats.

-

After 2 hours of treatment, harvest and weigh the thrombi as described in A5 and A6.

-

Calculate the percentage reduction in thrombus size compared to the control group.

C. Localization of this compound within the Thrombus:

-

Use fluorescein-labeled this compound in the therapeutic model.

-

After harvesting, fix the thrombi, embed in paraffin, and section.

-

Examine the sections under a fluorescence microscope to visualize the distribution of this compound.

-

Stain adjacent sections with phosphotungstic acid-hematoxylin to identify fibrin.

Evaluation of Anti-inflammatory Effects on Human Endothelial Cells

This protocol is adapted from studies investigating the anti-inflammatory and cytoprotective effects of this compound on cultured human endothelial cells.[18]

Objective: To quantify the inhibitory effect of this compound on the production of inflammatory mediators by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

This compound solution

-

Reagents for inducing inflammation (e.g., high glucose concentration)

-

ELISA kits for IL-6 and MCP-1

-

Fluorescent probes for reactive oxygen species (ROS) measurement (e.g., DCFH-DA)

-

Fluorometer or fluorescence microscope

Procedure:

-

Culture HUVECs to confluence in multi-well plates.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Induce an inflammatory response by, for example, exposing the cells to a high concentration of glucose (e.g., 30 mmol/L) for a defined duration. Control cells are maintained in normal glucose medium.

-

Measurement of Cytokine Release:

-

Collect the cell culture supernatant.

-

Quantify the concentrations of IL-6 and MCP-1 using specific ELISA kits according to the manufacturer's instructions.

-

-

Measurement of Intracellular ROS:

-

Load the cells with a ROS-sensitive fluorescent probe.

-

Measure the fluorescence intensity using a fluorometer or capture images with a fluorescence microscope.

-

-

Analyze the data to determine the dose-dependent inhibitory effect of this compound on cytokine release and ROS production.

Caption: Workflow for assessing anti-inflammatory effects.

Conclusion

This compound is a pleiotropic glycosaminoglycan with a complex and synergistic mechanism of action. Its biochemical properties, including its dual antithrombotic activity, profibrinolytic effects, potent anti-inflammatory actions, and its ability to restore endothelial integrity, position it as a valuable therapeutic agent for a range of vascular disorders. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Further research into its molecular interactions and signaling pathways will continue to unveil the full extent of its beneficial effects on vascular health.

References

- 1. veinsveinsveins.com [veinsveinsveins.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Review of pharmacodynamics, pharmacokinetics, and therapeutic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] this compound in the treatment of vascular disease: its therapeutic action on the endothelium | Semantic Scholar [semanticscholar.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. mims.com [mims.com]

- 8. Pharmacological actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mims.com [mims.com]

- 11. Pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. Use of this compound in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Pharmacodynamic Effects of this compound on Profibrinolytic and Haemorrheological Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacodynamic Effects of this compound on Profibrinolytic and Haemorrheological Patterns | Semantic Scholar [semanticscholar.org]

- 17. Antithrombotic and thrombolytic activity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound suppresses inflammation in human endothelial cells and prevents glucose cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound reduces senescence-related changes in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Glycosaminoglycan this compound modulates inflammatory pathways in chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound modifies intravascular homeostasis what affects function of the endothelium [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of this compound on plasma transforming growth factor-beta1 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulodexide: A Glycosaminoglycan-Based Approach to Restoring Endothelial Glycocalyx Integrity

A Technical Guide for Researchers and Drug Development Professionals

The endothelial glycocalyx, a delicate carbohydrate-rich layer lining the luminal surface of blood vessels, is a critical regulator of vascular homeostasis. Its degradation is a hallmark of numerous pathologies, including atherosclerosis, diabetes, sepsis, and inflammatory conditions. Sulodexide (B110003), a highly purified mixture of glycosaminoglycans (GAGs), has emerged as a promising therapeutic agent for restoring the integrity and function of this vital structure. This technical guide provides an in-depth overview of the mechanisms of action, experimental validation, and key signaling pathways involved in this compound's role in endothelial glycocalyx restoration.

Mechanisms of Action

This compound exerts its restorative effects on the endothelial glycocalyx through a multi-pronged approach, addressing both the structural and inflammatory aspects of glycocalyx degradation.

1.1. Provision of Precursors for Glycocalyx Synthesis: The endothelial glycocalyx is primarily composed of proteoglycans and glycosaminoglycans, including heparan sulfate (B86663) and dermatan sulfate. This compound, itself a mixture of 80% fast-moving heparin (a low molecular weight heparan sulfate) and 20% dermatan sulfate, directly provides the essential building blocks for the biosynthesis and replenishment of the glycocalyx. This supplementation of GAG precursors is thought to accelerate the natural repair processes of the endothelium[1][2].

1.2. Inhibition of Enzymatic Degradation: A key factor in glycocalyx degradation is the activity of enzymes such as heparanase and hyaluronidase, which are upregulated in various pathological states. This compound has been shown to inhibit the activity of these enzymes, thereby preventing the breakdown of existing glycocalyx components[2][3][4][5]. This enzymatic inhibition helps to preserve the structural integrity of the glycocalyx and prevent further damage.

1.3. Anti-inflammatory Effects: Inflammation plays a significant role in endothelial dysfunction and glycocalyx shedding. This compound has demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a central transcription factor in the inflammatory response[3][5][6]. By suppressing NF-κB, this compound reduces the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1), as well as adhesion molecules like ICAM-1 and VCAM-1[1][7][8]. This reduction in the inflammatory milieu creates a more favorable environment for glycocalyx restoration and endothelial health.

1.4. Modulation of Endothelial Signaling: this compound has been shown to positively influence endothelial signaling pathways that are crucial for vascular health. It promotes the activation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a key vasodilator and anti-thrombotic molecule[1][9][10]. This effect is, at least in part, mediated by the restoration of the glycocalyx, which acts as a mechanotransducer of shear stress to activate eNOS. Furthermore, this compound has been observed to reduce the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix and contribute to vascular remodeling and dysfunction[2][11][12].

Quantitative Data on this compound's Efficacy

Numerous preclinical and clinical studies have provided quantitative evidence of this compound's ability to restore the endothelial glycocalyx and improve vascular function. The following tables summarize key findings from these studies.

Table 1: In Vitro and Animal Studies

| Model | Key Parameter | Control/Untreated | This compound Treated | Percentage Change | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) - High Glucose | MCP-1 Release | +113% (vs. normal glucose) | Reversed to normal levels | - | [7] |

| HUVECs - High Glucose | IL-6 Release | +26% (vs. normal glucose) | Reversed to normal levels | - | [7] |

| HUVECs - Normal Glucose | MCP-1 Release | Baseline | Maximally by 60% | -60% | [7] |

| HUVECs - Normal Glucose | IL-6 Release | Baseline | Maximally by 69% | -69% | [7] |

| HUVECs - Normal Glucose | Intracellular Free Radicals | Baseline | Maximally by 32% | -32% | [7] |

| Balloon-Injury Rat Carotid Artery | Glycocalyx Thickness | Significantly reduced | Reconstructed | - | [1][13] |

| Balloon-Injury Rat Carotid Artery | eNOS Level | Decreased | Restored | - | [1] |

| Balloon-Injury Rat Carotid Artery | CD68+ Cell Infiltration | Increased (P=0.001) | Decreased (P=0.01) | - | [1][8] |

| Sepsis Mouse Model (LPS) | Plasma Syndecan-1 | Increased | Decreased | - | [3][5] |

| Sepsis Mouse Model (CLP) | Plasma Syndecan-1 | Increased | Decreased | - | [3][5] |

| Sepsis Mouse Model (LPS) | Survival Rate | Lower | Increased | - | [5] |

Table 2: Human Clinical Studies

| Population | Key Parameter | Baseline/Placebo | This compound Treated | p-value | Reference |

| Type 2 Diabetes Mellitus | Sublingual Glycocalyx Thickness | 0.64 (0.57–0.75) μm | 0.93 (0.83–0.99) μm | < 0.05 | [4][14] |

| Type 2 Diabetes Mellitus | Retinal Glycocalyx Thickness | 5.38 (4.88–6.59) μm | 5.88 (5.33–6.26) μm | < 0.05 | [4][14] |

| Type 2 Diabetes Mellitus | Plasma Hyaluronidase | 78 ± 4 U/ml | 72 ± 2 U/ml | < 0.05 | [4][14] |

| Convalescent COVID-19 | Serum Thrombomodulin | 29.9 ± 14.7 ng/mL | 25.2 ± 7.9 ng/mL | 0.03 | [15] |

| Convalescent COVID-19 | Serum von Willebrand Factor | 266 ± 122 U/dL | 232 ± 131 U/dL | 0.02 | [15] |

| Convalescent COVID-19 | Serum IL-6 | 16.2 ± 16.5 pg/mL | 12.5 ± 13.2 pg/mL | 0.03 | [15] |

Key Experimental Protocols

3.1. In Vitro Endothelial Cell Culture Model

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Culture Conditions: Cells are cultured in standard endothelial growth medium. To simulate pathological conditions, the medium can be supplemented with high glucose (e.g., 30 mmol/L) to mimic hyperglycemia[7].

-

This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 0.125, 0.25, 0.5 Lipase Releasing Unit (LRU)/mL) for a specified duration (e.g., 7 days)[7].

-

Endpoint Analysis:

-

Inflammatory Mediator Release: Levels of MCP-1 and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA)[7].

-

Oxidative Stress: Intracellular generation of reactive oxygen species can be measured using fluorescent probes.

-

Cell Migration/Healing: A scratch wound healing assay can be performed to assess the migratory capacity of the endothelial cells[7].

-

3.2. Balloon-Injury Rat Carotid Artery Model

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Injury Procedure: A Fogarty balloon catheter is inserted into the common carotid artery and inflated to denude the endothelium, mimicking angioplasty-induced injury[1][16][17].

-

This compound Administration: this compound is administered, for example, by intraperitoneal injection at a dose of 2 mg/kg daily for a period of seven days post-injury[1][13].

-

Endpoint Analysis:

-

Glycocalyx Visualization: The carotid arteries are perfusion-fixed and examined by transmission electron microscopy to assess the thickness and integrity of the glycocalyx[1].

-

Immunohistochemistry: Arterial sections are stained for markers of endothelial function (e.g., eNOS), inflammation (e.g., CD68 for macrophages), and cell adhesion (e.g., ICAM-1, VCAM-1)[1][8].

-

Blood Analysis: Plasma levels of inflammatory markers, coagulation factors, and lipids are measured[1].

-

3.3. Sepsis Mouse Model

-

Model Induction: Sepsis can be induced in mice by intraperitoneal injection of lipopolysaccharide (LPS) or by cecal ligation and puncture (CLP)[3][5].

-

This compound Treatment: this compound can be administered, for instance, intragastrically at a dose of 40 mg/kg[3][5].

-

Endpoint Analysis:

-

Glycocalyx Shedding Markers: Plasma levels of syndecan-1 and heparan sulfate are quantified by ELISA[3][5].

-

Inflammatory Cytokines: Plasma levels of IL-6 are measured by ELISA[3][5].

-

Survival Analysis: Kaplan-Meier survival curves are generated to assess the effect of treatment on mortality.

-

Organ Injury: Lung injury can be assessed by histology and wet-to-dry weight ratio[18].

-

Signaling Pathways and Visualizations

4.1. This compound's Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli, such as those present in sepsis or hyperglycemia, lead to the activation of the NF-κB pathway. This results in the transcription of genes encoding pro-inflammatory cytokines and adhesion molecules, which in turn contribute to endothelial dysfunction and glycocalyx degradation. This compound has been shown to interfere with this pathway, reducing the inflammatory response.

Caption: this compound inhibits the NF-κB signaling pathway.

4.2. This compound's Role in eNOS Activation and NO Production

The restoration of the endothelial glycocalyx by this compound is crucial for proper mechanotransduction of shear stress, which is a primary stimulus for eNOS activation and the production of nitric oxide (NO). NO is a potent vasodilator and plays a key role in maintaining vascular health.

Caption: this compound promotes eNOS activation and NO production.

4.3. Experimental Workflow for Assessing this compound's Effect on Glycocalyx Restoration

This diagram outlines a typical experimental workflow for investigating the effects of this compound on the endothelial glycocalyx in a preclinical model.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound promotes arterial relaxation via endothelium-dependent nitric oxide-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Promotes Arterial Relaxation via Endothelium-Dependent Nitric Oxide-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human SDC1 ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]

- 9. This compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis [frontiersin.org]

- 11. This compound Inhibits Arterial Contraction via the Endothelium-Dependent Nitric Oxide Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Improves Contraction and Decreases Matrix Metalloproteinase-2 and -9 in Veins under Prolonged Stretch - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycocalyx in vivo measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Endothelial Glycocalyx: Visualization and Measurement [jbiomed.com]

- 15. Treatment with this compound Downregulates Biomarkers for Endothelial Dysfunction in Convalescent COVID-19 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rat Carotid Artery Balloon Injury Model | Springer Nature Experiments [experiments.springernature.com]

- 17. Vascular Balloon Injury and Intraluminal Administration in Rat Carotid Artery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sfera.unife.it [sfera.unife.it]

An In-depth Technical Guide on Sulodexide Signaling Pathways in Vascular Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulodexide (B110003) (SDX) is a highly purified glycosaminoglycan (GAG) mixture, comprising 80% fast-moving heparin and 20% dermatan sulfate (B86663), which demonstrates significant therapeutic potential in vascular diseases.[1][2][3] Its pleiotropic effects extend beyond its well-documented antithrombotic and profibrinolytic activities to encompass potent anti-inflammatory actions, primarily by restoring endothelial homeostasis and modulating key inflammatory signaling pathways. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its impact on endothelial cell signaling, glycocalyx integrity, and the inhibition of inflammatory mediators. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Core Mechanisms of Action in Vascular Inflammation

This compound's anti-inflammatory activity is multifaceted, targeting several critical components of the vascular inflammatory cascade. The primary mechanisms include:

-

Glycocalyx Restoration and Protection: The endothelial glycocalyx is a crucial barrier that regulates vascular permeability and prevents leukocyte and platelet adhesion.[4][5] this compound, with its structural similarity to endogenous GAGs, is thought to provide precursors for glycocalyx repair, thereby restoring its protective functions.[6] This restoration helps to inhibit inflammatory cell infiltration and reduces endothelial activation.[6]

-

Inhibition of Inflammatory Cell Adhesion and Migration: By restoring the glycocalyx and modulating endothelial cell activation, this compound reduces the expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[4][6][7] This, in turn, mitigates the adhesion and migration of leukocytes to the vascular endothelium, a critical step in the inflammatory response.[4][6]

-

Downregulation of Pro-inflammatory Cytokines and Chemokines: this compound has been shown to inhibit the release of a wide array of pro-inflammatory mediators from endothelial cells and macrophages.[3][8][9] This includes key cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), as well as chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[8][10][11]

-

Modulation of Key Signaling Pathways: this compound exerts its anti-inflammatory effects by interfering with critical intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5][12][13] It also influences other pathways, including those involving heparanase and matrix metalloproteinases (MMPs).[1][14]

Key Signaling Pathways Modulated by this compound

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[15] In the context of vascular inflammation, stimuli like TNF-α or Lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex, leading to the degradation of the inhibitory IκB protein and the subsequent translocation of NF-κB dimers (typically p65/p50) to the nucleus.[15] There, it drives the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

This compound has been demonstrated to inhibit the activation of the NF-κB pathway.[5][12][13] By preventing the activation of NF-κB, this compound effectively dampens the downstream expression of inflammatory mediators.[12][13] One proposed mechanism for this is through the restoration of the endothelial glycocalyx, which can modulate shear stress-induced NF-κB activation.[12][13] Furthermore, this compound has been shown to improve endothelial permeability by preventing the overactivation of the NF-κB/Zonula occludens-1 (ZO-1) signaling pathway.[12][13]

Heparanase-1 (HPSE-1) Inhibition

Heparanase-1 is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), which are integral components of the endothelial glycocalyx.[1] Elevated HPSE-1 activity is implicated in the pathogenesis of various inflammatory conditions, including diabetic nephropathy, by promoting glycocalyx degradation and the release of pro-inflammatory growth factors like Fibroblast Growth Factor-2 (FGF-2).[1]

This compound, particularly its fast-moving heparin component, is an effective inhibitor of heparanase-1 activity.[1][2] By inhibiting HPSE-1, this compound helps to preserve the integrity of the endothelial glycocalyx, thereby reducing vascular permeability and inflammation.[1] This inhibition also prevents the downstream signaling of growth factors like FGF-2, which can contribute to pathological processes such as epithelial-mesenchymal transition in diabetic nephropathy.[1]

Quantitative Data on this compound's Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and ex vivo studies on the anti-inflammatory effects of this compound.

| Parameter | Cell Type | Treatment | Effect | Reference |

| Heparanase-1 Inhibition | --- | This compound | IC50 of 5 µg/ml | [1][2] |

| This compound | Complete inhibition at 20 µg/ml | [1] | ||

| Cytokine Secretion | Human Endothelial Cells | This compound | Dose-dependent inhibition of MCP-1 (max. 60%) | [10] |

| Human Endothelial Cells | This compound | Dose-dependent inhibition of IL-6 (max. 69%) | [10] | |

| Human Arterial Endothelial Cells | This compound (0.5 LRU/mL) on atherosclerotic serum-stimulated cells | Reduced IL-6 secretion by 27% | [7] | |

| Adhesion Molecule Expression | Human Arterial Endothelial Cells | This compound (0.5 LRU/mL) on atherosclerotic serum-stimulated cells | Reduced VCAM-1 secretion by 27% | [7] |

| Gene Expression | Human Arterial Endothelial Cells | This compound (0.5 LRU/mL) on atherosclerotic serum-stimulated cells | Reduced IL-6 gene expression by 32% | [7] |

| Human Arterial Endothelial Cells | This compound (0.5 LRU/mL) on atherosclerotic serum-stimulated cells | Reduced VCAM-1 gene expression by 20% | [7] | |

| Reactive Oxygen Species (ROS) | Human Endothelial Cells | This compound | Dose-dependent inhibition of intracellular ROS generation (max. 32%) | [10] |

Detailed Experimental Protocols

In Vitro Model of Vascular Inflammation

This protocol describes a general workflow for studying the anti-inflammatory effects of this compound on cultured endothelial cells.

1. Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or Human Arterial Endothelial Cells (HAECs) are cultured in appropriate endothelial growth medium.[16][17]

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[16]

2. Inflammatory Stimulation:

-

Endothelial cells are seeded in multi-well plates and allowed to reach confluence.

-

Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours).[13]

-

An inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL), is added to induce an inflammatory response.[16]

3. Endpoint Assays:

-

Cytokine Quantification (ELISA): The concentration of secreted cytokines (e.g., IL-6, MCP-1) in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16]

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and the expression levels of inflammatory genes (e.g., IL6, VCAM1) are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Protein Expression (Western Blot): Cell lysates are prepared, and the expression and phosphorylation status of key signaling proteins (e.g., p-p65, IκBα) are analyzed by Western blotting.[16]

-

Monocyte Adhesion Assay: Fluorescently labeled monocytes are added to the endothelial cell monolayer, and the number of adherent cells is quantified using a fluorescence plate reader.[16]

Western Blot Protocol for NF-κB Pathway Activation

This protocol outlines the steps to assess the activation of the NF-κB pathway by measuring the phosphorylation of p65.

-

Cell Lysis: Following treatment, wash the endothelial cell monolayer with ice-cold PBS and lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

-

Protein Quantification: Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.[16]

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties in the vasculature through a combination of mechanisms, including the restoration of the endothelial glycocalyx, inhibition of inflammatory cell adhesion, downregulation of pro-inflammatory mediators, and modulation of key signaling pathways like NF-κB and heparanase. These actions collectively contribute to the protection of the vascular endothelium from inflammatory damage.

Future research should focus on further elucidating the precise molecular interactions between this compound and its signaling targets. Investigating the role of this compound in modulating other inflammatory pathways, such as the MAPK and JAK/STAT pathways, could provide a more complete understanding of its pleiotropic effects. Additionally, the development of more targeted delivery systems for this compound to the site of vascular inflammation could enhance its therapeutic efficacy and minimize potential off-target effects. The comprehensive data and protocols provided in this guide serve as a valuable resource for advancing the research and development of this compound as a potent anti-inflammatory agent for the treatment of vascular diseases.

References

- 1. A new mechanism of action of this compound in diabetic nephropathy: inhibits heparanase-1 and prevents FGF-2-induced renal epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Heparanase in Cancer: Inhibition by Synthetic, Chemically Modified, and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosaminoglycan this compound modulates inflammatory pathways in chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Reduces the Proinflammatory Effect of Serum from Patients with Peripheral Artery Disease in Human Arterial Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. This compound down-regulates the release of cytokines, chemokines, and leukocyte colony stimulating factors from human macrophages: role of glycosaminoglycans in inflammatory pathways of chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound suppresses inflammation in human endothelial cells and prevents glucose cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. europeanreview.org [europeanreview.org]

- 12. This compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | this compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis [frontiersin.org]

- 14. This compound in the treatment of vascular disease: its therapeutic action on the endothelium [termedia.pl]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Human Vascular Endothelial Cells: A Model System for Studying Vascular Inflammation in Diabetes and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Sulodexide in Neurodegenerative Disease Models: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing unmet medical need. While their primary pathologies differ, they share common underlying mechanisms, including neuroinflammation, endothelial dysfunction, and the accumulation of toxic protein aggregates. Sulodexide, a highly purified glycosaminoglycan mixture, possesses a unique combination of anti-inflammatory, endothelial-protective, and pro-fibrinolytic properties that make it a compelling candidate for investigation in these conditions. This technical guide summarizes the existing preclinical evidence for this compound in neurodegenerative disease models, focusing on its mechanisms of action and supported by data from relevant in vitro and in vivo studies. Although direct preclinical data for this compound in established Parkinson's and ALS animal models is limited, strong mechanistic evidence from Alzheimer's models and in vitro systems provides a solid rationale for further investigation.

Core Mechanisms of Action

This compound exerts its pleiotropic effects through several key biological pathways relevant to neurodegeneration.

Pro-Fibrinolytic and Anti-Amyloidogenic Pathway

References

Sulodexide's Impact on Fibrinolytic Activity and t-PA Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Quantitative Data on Fibrinolytic Parameters

The following tables summarize the quantitative effects of sulodexide (B110003) on key fibrinolytic markers from various clinical studies.

| Dosage | Time Point | Change in t-PA Activity | Change in PAI-1 Activity |

| 50 mg | 2-8 hours | Significant increase (linearly dose-dependent) | Significant decrease (linearly dose-dependent) |

| 100 mg | 2-8 hours | Significant increase (linearly dose-dependent) | Significant decrease (linearly dose-dependent) |

| 200 mg | 2-8 hours | Significant increase (linearly dose-dependent) | Significant decrease (linearly dose-dependent) |

Table 2: Effect of Long-Term Oral this compound Administration on Fibrinolytic Parameters [3][6]

| Dosage | Duration | Parameter | Result | p-value |

| 100 mg/day | 30 days | PAI-1 Activity | Marked reduction | < 0.001 |

| 100 mg/day | 30 days | Fibrinolytic Activity | Significant increase | < 0.01 |

| 50 mg twice daily | 7 days | PAI-1 (functional and antigenic) | Clear-cut lowering | Not specified |

| 50 mg twice daily | 7 days | t-PA | Increase | Not specified |

Mechanism of Action: Signaling Pathways

Caption: this compound's signaling pathway in endothelial cells leading to enhanced fibrinolysis.

Experimental Protocols

Measurement of t-PA Activity (Chromogenic Assay)

This protocol is based on the principle of a two-stage indirect enzymatic assay.

Materials:

-

Human t-PA standard

-

Plasminogen

-

Chromogenic plasmin substrate (e.g., S-2251)

-

Tris-HCl buffer

-

Microplate reader

Procedure:

-

Sample Preparation: Platelet-poor plasma is prepared from citrated blood samples by centrifugation.

-

Assay Reaction:

-

A known amount of plasminogen is added to the plasma sample in a microplate well.

-

t-PA in the sample converts plasminogen to plasmin.

-

The chromogenic substrate, which mimics the natural substrate of plasmin, is added.

-

Plasmin cleaves the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).

-

-

Measurement: The rate of color development is measured spectrophotometrically at 405 nm and is directly proportional to the t-PA activity in the sample.

Measurement of PAI-1 Antigen (ELISA)

Materials:

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB substrate solution

-

Stop solution (e.g., sulfuric acid)

-

Wash buffer

-

Microplate reader

Procedure:

-

Enzyme Conjugation: Following another wash step, streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Reaction: After a final wash, the TMB substrate is added. The HRP enzyme catalyzes the conversion of TMB to a blue-colored product.

-

Stopping the Reaction: The reaction is stopped by adding an acid solution, which turns the color to yellow.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a clinical trial investigating the effect of this compound on fibrinolytic parameters.

Caption: A generalized workflow for a clinical trial evaluating this compound's fibrinolytic effects.

Conclusion

References

- 1. This compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Use of this compound in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacodynamic Effects of this compound on Profibrinolytic and Haemorrheological Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound oral administration influences blood viscosity and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. T-PA Assays [practical-haemostasis.com]

- 10. researchgate.net [researchgate.net]

- 11. PAI-1 Assays [practical-haemostasis.com]

- 12. Plasminogen activator Inhibitor Type 1 Human Chromogenic Activity Assay Kit (ab108894) | Abcam [abcam.com]

The Dual-Pronged Antithrombotic Mechanism of Sulodexide: An In-Depth Technical Guide on its Interaction with Antithrombin III and Heparin Cofactor II

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulodexide (B110003), a highly purified glycosaminoglycan mixture, exerts its antithrombotic effects through a unique dual mechanism involving the potentiation of two key endogenous anticoagulants: antithrombin III (ATIII) and heparin cofactor II (HCII). This technical guide provides a comprehensive overview of the molecular interactions, quantitative parameters, and experimental methodologies used to characterize the activity of this compound. Comprising an 80% heparan sulfate (B86663) (HS)-like fraction and a 20% dermatan sulfate (DS) fraction, this compound distinctively targets different components of the coagulation cascade. The HS fraction primarily potentiates ATIII, leading to the inhibition of Factor Xa (FXa), while the DS component enhances the activity of HCII, a specific inhibitor of thrombin (Factor IIa). This dual action results in a broad-spectrum antithrombotic profile with a favorable safety profile, distinguishing it from other glycosaminoglycan-based anticoagulants.

Introduction to this compound and its Components

This compound is a natural glycosaminoglycan (GAG) extracted from porcine intestinal mucosa. It is composed of two distinct fractions that are responsible for its multifaceted pharmacological activity[1][2][3]:

-

Heparan Sulfate (HS) Fraction (80%): This component is an electrophoretically fast-moving fraction with a low molecular weight of approximately 7,000 Da.[1] It shares structural similarities with heparin and is primarily responsible for the potentiation of antithrombin III.

-

Dermatan Sulfate (DS) Fraction (20%): This fraction has a higher molecular weight of around 25,000 Da and is the key to this compound's interaction with heparin cofactor II.[1]

This unique composition allows this compound to be orally bioavailable and to exhibit a prolonged half-life compared to unfractionated heparin (UFH), with a reduced impact on global coagulation parameters and a lower risk of bleeding[4][5].

Molecular Mechanisms of Action

The antithrombotic effect of this compound is the result of an additive, and possibly synergistic, interaction of its two components with endogenous coagulation inhibitors[4][6][7][8].

Interaction of the Heparan Sulfate Fraction with Antithrombin III

The HS component of this compound, like heparin, contains specific pentasaccharide sequences that bind to ATIII. This binding induces a conformational change in ATIII, which significantly accelerates its inhibitory activity, primarily against Factor Xa (FXa) and to a lesser extent, thrombin (Factor IIa)[9]. By inhibiting FXa, the this compound-ATIII complex effectively blocks the conversion of prothrombin to thrombin, a crucial step in the coagulation cascade.

Interaction of the Dermatan Sulfate Fraction with Heparin Cofactor II

The DS fraction of this compound potentiates the activity of HCII, a specific inhibitor of thrombin. The mechanism involves the formation of a ternary complex between DS, HCII, and thrombin. This interaction is distinct from the ATIII-mediated pathway and provides an additional layer of antithrombotic activity by directly targeting thrombin. The catalysis of thrombin inhibition by the DS-HCII complex is a key contributor to the overall antithrombotic effect of this compound[4][10].

The following diagram illustrates the dual mechanism of action of this compound in the context of the coagulation cascade:

Quantitative Data on this compound's Activity

The anticoagulant and antithrombotic activities of this compound and its components have been quantified using various in vitro assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of this compound and its Components

| Compound | Assay | IC50 (µg/mL) | Reference |

| This compound | Anti-Xa | 2.1 | [11] |

| Anti-IIa | 4.4 | [11] | |

| Anti-IIa | 0.10 | [7] | |

| Thrombin Generation (Peak Thrombin) | 2.65 | [11] | |

| Fast-Moving Heparin (FMH) | Anti-Xa | 1.1 | [11] |

| Anti-IIa | 2.3 | [11] | |

| Thrombin Generation (Peak Thrombin) | 0.5 | [11] | |

| Dermatan Sulfate (DS) | Anti-Xa | No activity | [11] |

| Thrombin Generation (Peak Thrombin) | >10 | [11] | |

| Unfractionated Heparin (UFH) | Anti-Xa | ~2.1 | [11] |

| Anti-IIa | ~2.3 | [11] | |

| Thrombin Generation (Peak Thrombin) | 1.55 | [11] |

Table 2: Kinetic Parameters of Heparan Sulfate and Heparin Interactions

| Interacting Molecules | Parameter | Value | Reference |

| High-affinity Heparan Sulfate & ATIII-Thrombin | Second-order rate constant (k) | 1.2 x 10⁹ M⁻¹min⁻¹ | [12] |

| High-affinity Heparan Sulfate & ATIII-Factor Xa | Second-order rate constant (k) | 1.2 x 10⁹ M⁻¹min⁻¹ | [12] |

| High-affinity Heparin & ATIII | Dissociation constant (Kd) | 7.2 ± 1.9 x 10⁻⁸ M | [13] |

| Heparan Sulfate (no affinity for ATIII) & Factor Xa:ATIII | Second-order rate constant (k₂) | 7 x 10⁷ M⁻¹min⁻¹ | [14] |

Experimental Protocols

The characterization of this compound's activity relies on a set of well-established hematological assays. Below are detailed methodologies for key experiments.

Chromogenic Anti-Factor Xa Assay

This assay measures the ability of the this compound-ATIII complex to inhibit Factor Xa.

Principle: this compound potentiates the inhibition of a known amount of excess FXa by ATIII present in the plasma sample. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored p-nitroaniline (pNA) group. The color intensity is inversely proportional to the anti-Xa activity of this compound in the sample.

Methodology:

-

Sample Preparation: Prepare dilutions of this compound in normal human plasma or a suitable buffer.

-

Incubation with ATIII: In a microplate well or cuvette, incubate the this compound sample with a source of ATIII (either endogenous in plasma or exogenous).

-

Addition of Factor Xa: Add a known excess amount of bovine Factor Xa (e.g., 1.25 IU/mL) to the mixture and incubate for a defined period (e.g., 2 minutes) at 37°C to allow for inhibition.[11]

-

Addition of Chromogenic Substrate: Add a chromogenic substrate specific for FXa (e.g., S-2222 at 1.0 mM) and incubate for another defined period (e.g., 2 minutes) at 37°C.[11]

-

Stopping the Reaction: Stop the reaction by adding an acid solution (e.g., 20% acetic acid).

-

Measurement: Read the absorbance at 405 nm.

-

Calculation: Determine the anti-Xa activity by comparing the absorbance to a standard curve generated with known concentrations of a heparin standard.

Chromogenic Anti-Factor IIa (Thrombin) Assay

This assay quantifies the ability of the this compound-HCII and this compound-ATIII complexes to inhibit thrombin.

Principle: this compound potentiates the inhibition of a known amount of excess thrombin by both ATIII and HCII in the plasma. The remaining active thrombin cleaves a specific chromogenic substrate, and the resulting color change is measured. The absorbance is inversely proportional to the anti-IIa activity.

Methodology:

-

Sample Preparation: Prepare dilutions of this compound in normal human plasma or plasma specifically depleted of ATIII or HCII to isolate the activity of each pathway.

-

Incubation with Cofactors: Incubate the this compound sample with plasma (containing ATIII and HCII) at 37°C.

-

Addition of Thrombin: Add a known excess amount of human thrombin (e.g., 5.0 U/mL) and incubate for a precise time (e.g., 2 minutes) at 37°C.[15]

-

Addition of Chromogenic Substrate: Add a thrombin-specific chromogenic substrate (e.g., S-2238 at 1.25 mM) and incubate for a defined period (e.g., 90 seconds) at 37°C.[15]

-

Stopping the Reaction: Stop the enzymatic reaction with an acid solution (e.g., 2% citric acid).[15]

-

Measurement: Measure the absorbance at 405 nm.

-

Calculation: Quantify the anti-IIa activity by referencing a standard curve prepared with a known heparin standard.

Preparation of Cofactor-Depleted Plasma

To dissect the individual contributions of the ATIII and HCII pathways, experiments are often conducted in plasma depleted of one of these cofactors.

-

Antithrombin III-Depleted Plasma: This can be prepared by passing normal human plasma through a heparin-Sepharose affinity column. ATIII binds to the heparin, and the eluate is ATIII-depleted plasma.

-

Heparin Cofactor II-Depleted Plasma: This is typically prepared by immunoaffinity chromatography, using antibodies specific for HCII to remove it from normal plasma. Alternatively, commercial sources of HCII-depleted plasma are available.

Conclusion

This compound's distinctive dual mechanism of action, targeting both Factor Xa and thrombin through the potentiation of antithrombin III and heparin cofactor II, respectively, underpins its broad-spectrum antithrombotic efficacy. The heparan sulfate and dermatan sulfate components act in concert to provide a multi-pronged inhibition of the coagulation cascade. This comprehensive technical guide has detailed the molecular interactions, provided key quantitative data on its activity, and outlined the fundamental experimental protocols for its characterization. A thorough understanding of these principles is crucial for researchers and drug development professionals working with this compound and in the broader field of anticoagulant therapy. Further research to elucidate the precise binding kinetics of this compound's components will continue to refine our understanding of this unique therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Respective role of antithrombin III and heparin cofactor II in the in vitro anticoagulant effect of heparin and of various sulphated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of this compound in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacological actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medigraphic.com [medigraphic.com]

- 7. dovepress.com [dovepress.com]

- 8. SMPDB [smpdb.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Additive thrombin inhibition by fast moving heparin and dermatan sulfate explains the anticoagulant effect of this compound, a natural mixture of glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative Anticoagulant and Thrombin Generation Inhibitory Profile of Heparin, this compound and Its Components - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of a heparan sulphate with high affinity for antithrombin III upon inactivation of thrombin and coagulation factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding of high affinity heparin to antithrombin III. Stopped flow kinetic studies of the binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Heparan sulphate with no affinity for antithrombin III and the control of haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aniara.com [aniara.com]

Sulodexide: A Technical Guide to its Historical Development and Chemical Composition

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction